molecular formula C12H21BO3 B1278876 3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester CAS No. 212127-71-4

3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester

Cat. No.: B1278876
CAS No.: 212127-71-4
M. Wt: 224.11 g/mol
InChI Key: QNASSOWKHMKZMT-UHFFFAOYSA-N
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Description

3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester is a chemical compound with the molecular formula C12H21BO3 and a molecular weight of 224.11 g/mol. It has gained significant attention in scientific research and industry due to its unique properties and versatile applications.

Scientific Research Applications

3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester is widely used in various fields of scientific research:

    Chemistry: It is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and olefin metathesis.

    Biology: The compound is used in the synthesis of biologically active molecules and as a building block in drug discovery.

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Future Directions

The future directions of research on this compound could involve further development of the protodeboronation process, as well as exploration of new transformations and applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester typically involves the reaction of allylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where the allyloxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

  • Allylboronic acid pinacol ester
  • Vinylboronic acid pinacol ester
  • Phenylboronic acid pinacol ester

Comparison: 3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester is unique due to its allyloxy group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers enhanced stability and versatility in various synthetic applications .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-prop-2-enoxyprop-1-en-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO3/c1-7-8-14-9-10(2)13-15-11(3,4)12(5,6)16-13/h7H,1-2,8-9H2,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNASSOWKHMKZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)COCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453898
Record name 3-(ALLYLOXY)PROP-1-EN-2-YLBORONIC ACID PINACOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212127-71-4
Record name 3-(ALLYLOXY)PROP-1-EN-2-YLBORONIC ACID PINACOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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